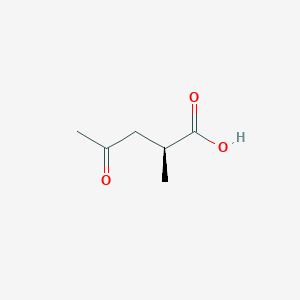

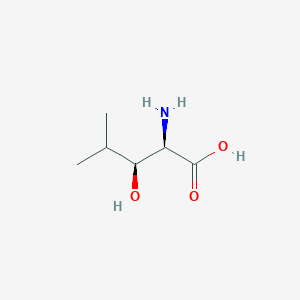

(S)-2-Methyl-4-oxovaleric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Methyl-4-oxovaleric acid is a chemical compound that is commonly used in scientific research. It is also known as leucic acid or 2-methyl-4-oxopentanoic acid. The compound is a keto acid that is structurally similar to other amino acids, such as leucine.

Wirkmechanismus

(S)-2-Methyl-4-oxovaleric acid is a keto acid that is structurally similar to leucine. It can be converted to acetyl-CoA, which is an important molecule in energy metabolism. It is also involved in the biosynthesis of fatty acids and cholesterol. The compound is thought to have an inhibitory effect on the breakdown of muscle protein, which may have implications for muscle growth and repair.

Biochemische Und Physiologische Effekte

Studies have shown that (S)-2-Methyl-4-oxovaleric acid may have a number of biochemical and physiological effects. For example, it has been shown to stimulate protein synthesis in muscle cells. It may also have an anabolic effect on muscle tissue, promoting muscle growth and repair. Additionally, it may have a protective effect on nerve cells, which could have implications for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (S)-2-Methyl-4-oxovaleric acid in lab experiments is its structural similarity to leucine. This makes it a useful substrate for enzymes involved in the metabolism of leucine. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it may have variable effects depending on the experimental conditions, such as the concentration used and the type of cells or tissues being studied.

Zukünftige Richtungen

There are many potential future directions for research on (S)-2-Methyl-4-oxovaleric acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its role in muscle growth and repair, particularly in the context of aging and muscle wasting. Additionally, there may be potential applications for (S)-2-Methyl-4-oxovaleric acid in the production of biofuels and other industrial processes.

Conclusion

In conclusion, (S)-2-Methyl-4-oxovaleric acid is a versatile chemical compound with a wide range of scientific research applications. Its structural similarity to leucine makes it a useful substrate for enzyme assays, and it may have potential applications in the treatment of neurodegenerative diseases and muscle wasting. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.

Synthesemethoden

(S)-2-Methyl-4-oxovaleric acid can be synthesized through a variety of methods. One common method is the oxidation of 2-methyl-4-pentenoic acid using potassium permanganate. Another method involves the reaction of 2-methyl-4-penten-1-ol with potassium permanganate. The resulting product is then treated with acid to yield (S)-2-Methyl-4-oxovaleric acid.

Wissenschaftliche Forschungsanwendungen

(S)-2-Methyl-4-oxovaleric acid has a wide range of scientific research applications. It is commonly used as a substrate in enzyme assays, particularly for enzymes involved in the metabolism of leucine. It is also used as a precursor for the synthesis of other compounds, such as 2-methyl-4-hydroxypentanoic acid, which is used in the production of nylon.

Eigenschaften

CAS-Nummer |

148493-16-7 |

|---|---|

Produktname |

(S)-2-Methyl-4-oxovaleric acid |

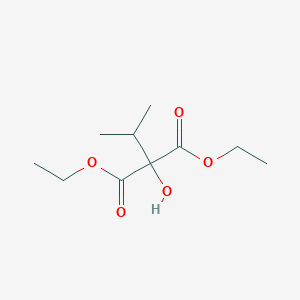

Molekularformel |

C6H10O3 |

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

(2S)-2-methyl-4-oxopentanoic acid |

InChI |

InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |

InChI-Schlüssel |

UZTJTTKEYGHTNM-BYPYZUCNSA-N |

Isomerische SMILES |

C[C@@H](CC(=O)C)C(=O)O |

SMILES |

CC(CC(=O)C)C(=O)O |

Kanonische SMILES |

CC(CC(=O)C)C(=O)O |

Synonyme |

Pentanoic acid, 2-methyl-4-oxo-, (2S)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)

![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)